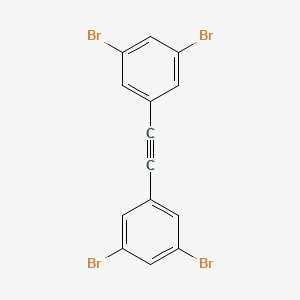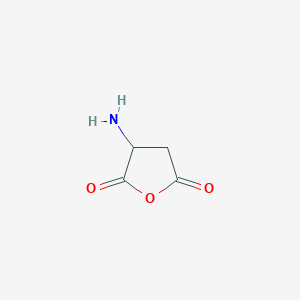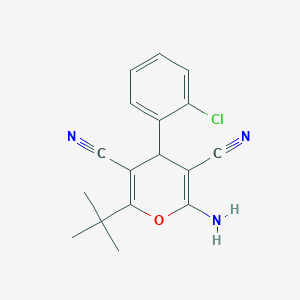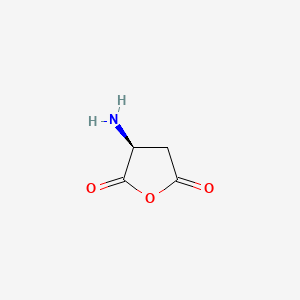
1,2-Bis(3,5-dibromophenyl)ethyne
Overview
Description
1,2-Bis(3,5-dibromophenyl)ethyne is an organic compound with the molecular formula C14H6Br4. It is characterized by the presence of two 3,5-dibromophenyl groups attached to an ethyne (acetylene) linkage. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3,5-dibromophenyl)ethyne can be synthesized through a series of organic reactions. One common method involves the coupling of 3,5-dibromophenylacetylene with a suitable catalyst. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3,5-dibromophenyl)ethyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethyne linkage allows for coupling reactions with other alkynes or aryl halides, facilitated by palladium or copper catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding alkanes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substituted Phenylacetylenes: Formed from substitution reactions.
Coupled Products: Formed from coupling reactions with other alkynes or aryl halides.
Quinones and Alkanes: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
1,2-Bis(3,5-dibromophenyl)ethyne has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Materials Science: Employed in the development of conjugated polymers and organic semiconductors.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in designing new therapeutic agents.
Environmental Science: Studied for its role in the degradation of organic pollutants
Mechanism of Action
The mechanism of action of 1,2-Bis(3,5-dibromophenyl)ethyne involves its interaction with molecular targets through its ethyne linkage and bromine atoms. The ethyne linkage allows for π-π interactions with aromatic systems, while the bromine atoms can participate in halogen bonding. These interactions facilitate the compound’s incorporation into larger molecular structures and its reactivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3,5-dichlorophenyl)ethyne: Similar structure but with chlorine atoms instead of bromine.
1,2-Bis(3,5-difluorophenyl)ethyne: Similar structure but with fluorine atoms instead of bromine.
1,2-Bis(3,5-diiodophenyl)ethyne: Similar structure but with iodine atoms instead of bromine.
Uniqueness
1,2-Bis(3,5-dibromophenyl)ethyne is unique due to the presence of bromine atoms, which impart distinct reactivity and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and influence its electronic properties, making it particularly useful in materials science and organic synthesis .
Properties
IUPAC Name |
1,3-dibromo-5-[2-(3,5-dibromophenyl)ethynyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h3-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWWCNJVJQNSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C#CC2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60785341 | |
| Record name | 1,1'-(Ethyne-1,2-diyl)bis(3,5-dibromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60785341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448895-60-1 | |
| Record name | 1,1'-(Ethyne-1,2-diyl)bis(3,5-dibromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60785341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328284.png)
![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)
![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)
![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)


![1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3328309.png)
![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3328320.png)




